molecular formula C24H25ClN4O4S B2758303 N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1189966-16-2

N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2758303
CAS No.: 1189966-16-2
M. Wt: 501
InChI Key: SVDDVHRPMBNGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and various substituents including a chloro, methoxy, and tosyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, functional groups are introduced through various reactions such as alkylation or acylation.

    Introduction of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Tosylation: The tosyl group is typically introduced using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide may have various applications in scientific research, including:

    Medicinal Chemistry: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biological Studies: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of substituents on the aromatic rings also contributes to its distinct properties compared to similar compounds.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and related studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a tosylpyridazine moiety, along with a 3-chloro-4-methoxyphenyl substituent. This unique arrangement may enhance its interactions with biological targets, particularly in cancer therapy and other therapeutic areas.

Anticancer Properties

Preliminary studies suggest that this compound exhibits notable anticancer activity. The structural components, particularly the triazole and pyridazine rings, are often associated with enhanced cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.2Inhibition of cell proliferation
MCF-7 (Breast)3.8Induction of apoptosis
HeLa (Cervical)4.5Disruption of cell cycle

These findings indicate that the compound may interact with key proteins involved in cell survival and proliferation pathways, making it a candidate for further pharmacological exploration.

Anti-inflammatory and Neuroprotective Effects

In addition to its anticancer properties, there are indications that this compound may possess anti-inflammatory and neuroprotective activities. The presence of the tosyl group could enhance its ability to modulate inflammatory pathways, which is supported by studies showing similar compounds exhibiting such effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key modifications that have been explored include:

  • Substituent Variations : Altering the halogen or methoxy groups can significantly impact biological potency.
  • Ring Modifications : Adjustments to the piperidine or pyridazine rings can enhance binding affinity to target proteins.

For example, compounds with varying substituents have shown differing levels of activity against similar biological targets:

Compound Name Structural Features Biological Activity
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidineSimilar piperidine and triazole structureAnticancer properties
7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamideContains triazole and pyridine ringsAnticancer activity

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields. Key steps include:

  • Formation of Piperidine Ring : Utilizing appropriate reagents to form the piperidine backbone.
  • Introduction of Tosyl Group : Employing tosyl chloride to attach the tosyl moiety.
  • Final Coupling Reaction : Combining all components under optimized conditions to yield the final product.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating various diseases:

  • Cancer Therapeutics : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models.
  • Neurodegenerative Diseases : Research has indicated promising results in models for Alzheimer's disease, where compounds with similar structures showed reduced neuroinflammation.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O4S/c1-16-3-6-19(7-4-16)34(31,32)23-10-9-22(27-28-23)29-13-11-17(12-14-29)24(30)26-18-5-8-21(33-2)20(25)15-18/h3-10,15,17H,11-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDDVHRPMBNGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.